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Compound of Interest

Compound Name: Methyl isoferulate

Cat. No.: B017220 Get Quote

For researchers, scientists, and drug development professionals, securing a reliable source of

high-purity research-grade compounds is paramount. This technical guide provides an in-depth

overview of Methyl Isoferulate, including a list of commercial suppliers, its synthesis, analytical

characterization, and known biological activities with corresponding experimental protocols.

Commercial Availability
Methyl isoferulate is available from several reputable chemical suppliers specializing in

research-grade compounds. While purity and available quantities may vary, the following

companies are key sources:

Supplier Website Notes

MedChemExpress --INVALID-LINK--
Offers pre-formulated solutions

and powder.

Carbosynth --INVALID-LINK--
Provides custom synthesis

services.

Santa Cruz Biotechnology --INVALID-LINK--
Offers a range of biochemicals

for research.

It is recommended to request a certificate of analysis from the supplier to ensure the purity and

identity of the compound meet the requirements of the intended research.
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Synthesis and Purification
Methyl isoferulate, systematically named methyl (E)-3-(3-hydroxy-4-methoxyphenyl)acrylate,

can be synthesized through a Knoevenagel condensation reaction. This method involves the

reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a

weak base.

Proposed Synthesis Protocol: Knoevenagel Condensation

A plausible method for the synthesis of methyl isoferulate involves the reaction of isovanillin

with dimethyl malonate in the presence of a base like piperidine and a catalyst such as L-

proline.

Materials: Isovanillin, dimethyl malonate, L-proline, piperidine, methanol, dichloromethane,

silica gel.

Procedure:

Dissolve isovanillin (1.0 eq) and dimethyl malonate (1.2 eq) in methanol.

Add L-proline (0.1 eq) and piperidine (0.2 eq) to the solution.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Dissolve the residue in dichloromethane and wash with 1 M HCl, followed by saturated

NaHCO₃ solution, and finally with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield pure methyl isoferulate.

Purification
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The primary method for purifying methyl isoferulate is column chromatography using silica

gel. The choice of eluent system is critical for achieving high purity and should be determined

by TLC analysis. A common solvent system is a gradient of ethyl acetate in hexane.

Analytical Characterization
The identity and purity of synthesized methyl isoferulate should be confirmed using standard

analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass

Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for methyl isoferulate are not readily available in the public domain, the

expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and data

from similar compounds like methyl ferulate.

Predicted ¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.60 d, J ≈ 16 Hz 1H H-7 (vinylic)

~7.05 d, J ≈ 2 Hz 1H H-2 (aromatic)

~6.95 dd, J ≈ 8, 2 Hz 1H H-6 (aromatic)

~6.90 d, J ≈ 8 Hz 1H H-5 (aromatic)

~6.30 d, J ≈ 16 Hz 1H H-8 (vinylic)

~5.90 s 1H Ar-OH

~3.90 s 3H OCH₃

~3.80 s 3H COOCH₃

Mass Spectrometry (MS)
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Electron impact mass spectrometry (EI-MS) of methyl isoferulate is expected to show a

molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight. Key fragmentation

patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 177) and the

carbomethoxy group (-COOCH₃, m/z 149).

m/z Proposed Fragment

208 [M]⁺

177 [M - OCH₃]⁺

149 [M - COOCH₃]⁺

Biological Activity and Experimental Protocols
The primary reported biological activity of methyl isoferulate is its role as an antiviral agent

against the influenza A virus.

Anti-Influenza Activity: M2 Proton Channel Inhibition
Methyl isoferulate has been identified as an inhibitor of the influenza A M2 proton channel.[1]

This channel is crucial for the virus's ability to replicate within a host cell by allowing protons to

enter the virion, which facilitates the release of the viral genome.

Influenza A Virion
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H+
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Figure 1. Inhibition of the Influenza A M2 proton channel by methyl isoferulate.

In Vitro Assay for M2 Proton Channel Inhibition
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A common method to assess M2 channel inhibition is a fluorescence-based assay using a pH-

sensitive dye in cells expressing the M2 protein.

Materials: HEK293 cells stably expressing the M2 protein, pH-sensitive fluorescent dye (e.g.,

ACMA), methyl isoferulate, positive control inhibitor (e.g., Amantadine).

Procedure:

Plate M2-expressing HEK293 cells in a 96-well plate.

Load the cells with the pH-sensitive dye.

Treat the cells with varying concentrations of methyl isoferulate or Amantadine.

Induce proton influx by lowering the extracellular pH.

Measure the change in fluorescence over time using a plate reader. Inhibition of the M2

channel will result in a smaller change in fluorescence compared to untreated cells.

Cytotoxicity and Antiviral Efficacy (EC₅₀/CC₅₀)
To determine the therapeutic window of methyl isoferulate, its 50% cytotoxic concentration

(CC₅₀) and 50% effective concentration (EC₅₀) against influenza virus must be determined.

Cytotoxicity Assay (MTT Assay)

Materials: Madin-Darby Canine Kidney (MDCK) cells, methyl isoferulate, MTT reagent,

DMSO.

Procedure:

Seed MDCK cells in a 96-well plate.

Treat the cells with a serial dilution of methyl isoferulate for 48-72 hours.

Add MTT reagent to each well and incubate for 4 hours.

Add DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm. The CC₅₀ is the concentration that reduces cell

viability by 50%.

Antiviral Efficacy (Plaque Reduction Assay)

Materials: MDCK cells, influenza A virus, methyl isoferulate, Avicel overlay medium, crystal

violet staining solution.

Procedure:

Seed MDCK cells in a 6-well plate and grow to confluence.

Infect the cell monolayer with a known titer of influenza A virus.

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

Add an overlay medium containing different concentrations of methyl isoferulate.

Incubate for 2-3 days until plaques are visible.

Fix and stain the cells with crystal violet.

Count the number of plaques. The EC₅₀ is the concentration that reduces the number of

plaques by 50%.

Quantitative Data Summary (Hypothetical)

As specific experimental data for methyl isoferulate is not widely published, the following table

presents hypothetical data based on similar compounds for illustrative purposes.

Parameter Value Cell Line Virus Strain

EC₅₀ 5-15 µM MDCK
Influenza A/PR/8/34

(H1N1)

CC₅₀ >100 µM MDCK N/A

Selectivity Index (SI) >6-20 N/A N/A
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Potential Modulation of the NF-κB Signaling Pathway
While not experimentally confirmed for methyl isoferulate, other structurally related natural

phenolic compounds have been shown to modulate the NF-κB signaling pathway, a key

regulator of inflammation. This presents a potential secondary mechanism of action for methyl
isoferulate's biological effects.
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Figure 2. Potential inhibition of the NF-κB signaling pathway by methyl isoferulate.

NF-κB Reporter Assay

Materials: HEK293 cells stably transfected with an NF-κB luciferase reporter construct, TNF-

α, methyl isoferulate, luciferase assay reagent.

Procedure:

Plate the NF-κB reporter cells in a 96-well plate.

Pre-treat the cells with various concentrations of methyl isoferulate for 1 hour.

Stimulate the cells with TNF-α to induce NF-κB activation.

After 6-8 hours, lyse the cells and add luciferase assay reagent.

Measure the luminescence. A reduction in luminescence in methyl isoferulate-treated

cells compared to TNF-α alone would indicate inhibition of the NF-κB pathway.

This technical guide provides a comprehensive starting point for researchers interested in the

commercial sourcing and experimental use of methyl isoferulate. The provided protocols are

based on established methodologies and can be adapted to specific laboratory conditions and

research questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b017220#commercial-suppliers-of-research-grade-
methyl-isoferulate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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